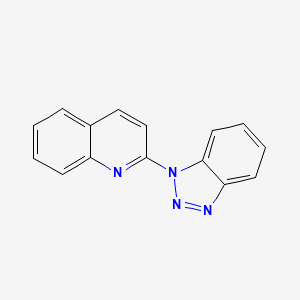

2-(1H-1,2,3-Benzotriazol-1-yl)quinoline

Description

Overview of Benzotriazole (B28993) Heterocycles in Advanced Chemical Research

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring. jocpr.comresearchgate.net This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. gsconlinepress.comnih.gov The versatility of benzotriazole stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacological profile of a molecule. nih.gov

Derivatives of benzotriazole have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. jocpr.comresearchgate.netgsconlinepress.com Beyond its therapeutic potential, benzotriazole serves as a valuable synthetic auxiliary in organic chemistry, facilitating the construction of complex molecular architectures. acs.org Its derivatives also find applications in material sciences as corrosion inhibitors and UV stabilizers. researchgate.net

Overview of Quinoline (B57606) Heterocycles in Advanced Chemical Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine (B92270) ring, is another foundational structure in chemical and pharmaceutical research. numberanalytics.comwikipedia.org First isolated from coal tar in the 19th century, the quinoline core is central to numerous natural products, most notably the antimalarial alkaloid quinine. numberanalytics.comwikipedia.orgjddtonline.info This historical connection has spurred extensive research into synthetic quinoline derivatives.

The quinoline ring system is a key template in drug design, with its derivatives exhibiting a wide range of therapeutic properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. researchgate.netnih.govorientjchem.org The ability to functionalize the quinoline scaffold at various positions allows for fine-tuning of its biological and physical properties. nih.govorientjchem.org Compounds such as chloroquine (B1663885) and primaquine (B1584692) are prominent examples of clinically significant quinoline-based drugs. wikipedia.orgnih.gov In addition to medicine, quinoline derivatives are utilized in the manufacturing of dyes and as solvents for resins. wikipedia.org

Significance of Fused and Hybrid Heterocyclic Architectures in Chemical Science

The creation of fused and hybrid heterocyclic systems is a powerful strategy for the development of novel molecules with enhanced or unique properties. airo.co.inijpsr.com Fused heterocycles, where two or more rings share a common bond, often exhibit distinct chemical and biological characteristics compared to their individual components. airo.co.in These structures are prevalent in a multitude of natural products and pharmaceuticals. nih.gov

Hybrid molecules, such as 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline, are designed by linking two or more distinct pharmacophores. This molecular hybridization can lead to several advantages:

Enhanced Potency: The combined entity may exhibit stronger biological activity than the sum of its parts.

Novel Mechanism of Action: The hybrid compound might interact with biological targets in a new way, potentially overcoming issues like drug resistance. nih.govresearchgate.net

Improved Pharmacokinetic Profile: The fusion of scaffolds can alter properties like solubility, stability, and bioavailability.

The synthesis and study of these complex architectures are active areas of research, driving innovation in drug discovery and materials science. rsc.orgnih.gov

Research Landscape and Historical Context of this compound

The specific compound this compound (CAS No. 106653-30-9) represents a direct linkage of the benzotriazole and quinoline rings. nih.govchemdict.com While the parent compound itself is primarily a subject of synthetic and structural interest, research into its derivatives provides insight into the potential of this hybrid scaffold.

Studies have demonstrated the synthesis of related structures, such as 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, which is prepared from 2-chloroquinoline-3-carbaldehyde (B1585622) and benzotriazole. mdpi.com This carbaldehyde derivative has been used as a precursor to synthesize a library of hydrazones, which were subsequently evaluated for their cytotoxic effects against human tumor cell lines. mdpi.com Another related molecule, 5-((1H-benzo[d] researchgate.netnih.govontosight.aitriazol-1-yl)methyl)quinolin-8-ol, has been synthesized and investigated through spectroscopic methods and molecular docking studies for its potential as an antiviral agent. bozok.edu.tr

These studies highlight that the this compound framework serves as a valuable platform for generating derivatives with diverse biological activities. The research landscape focuses on modifying the core structure to explore its therapeutic potential, particularly in areas like oncology and virology.

Compound Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 3830562. nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₄ |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 106653-30-9 |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-10-15(16-12)19-14-8-4-3-7-13(14)17-18-19/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACPFPBTFMSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Reaction Optimization

The foundational precursor, 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, is synthesized through a nucleophilic aromatic substitution reaction. The starting materials for this process are 2-chloroquinoline-3-carbaldehyde (B1585622) and benzotriazole (B28993). researchgate.netnih.gov In a typical procedure, these reactants are heated together to yield the desired product. researchgate.netnih.gov This reaction provides a direct method for linking the benzotriazole and quinoline (B57606) ring systems.

The table below summarizes the typical reaction conditions for the synthesis of the key precursor.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 2-chloroquinoline-3-carbaldehyde | Benzotriazole | None required nih.gov | DMF (optional) | Heating | 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde |

This interactive table summarizes the synthesis of the precursor compound. Clicking on specific cells can provide more detailed information from the source material.

The conditions for N-heteroarylation can significantly influence the reaction's outcome. Interestingly, while the related synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde requires the presence of a base like anhydrous potassium carbonate, the corresponding reaction with benzotriazole proceeds efficiently without a base. nih.gov This difference highlights the sufficient nucleophilicity of benzotriazole to displace the chloride from the electron-deficient quinoline ring under thermal conditions alone.

The choice of solvent can also be a factor. While the reaction can be performed in solvents like DMF, other studies on the N-alkylation of benzotriazole have explored solvent-free conditions, often using a base such as potassium carbonate and a phase-transfer catalyst or heating in basic ionic liquids. researchgate.net For the specific synthesis of the quinoline-benzotriazole aldehyde, however, the reaction proceeds effectively without the need for basic additives. nih.gov

A critical aspect of reactions involving the benzotriazole anion is the potential for substitution at two different nitrogen atoms, N1 and N2, due to annular tautomerism. nih.gov This can lead to the formation of two distinct regioisomers. In the case of the reaction between 2-chloroquinoline-3-carbaldehyde and benzotriazole, the substitution occurs selectively at the N1 position. nih.gov

The preference for N1 substitution in this context is influenced by both steric and electronic factors. The N1 position is generally considered more sterically accessible than the N2 position, which is flanked by the fused benzene (B151609) ring. Although the N2 nitrogen is sometimes favored under kinetically controlled conditions due to being less sterically hindered in some reactions, the thermodynamic product is often the N1 isomer. lookchem.com In the synthesis of 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, NMR analysis of the product confirms the formation of the N1-substituted isomer. nih.gov Theoretical studies on similar systems have often shown the N2-H tautomer to be the most stable, but the regioselectivity of substitution reactions is a complex interplay of the substrate, electrophile, solvent, and reaction conditions. researchgate.netscielo.br

Advanced Coupling Reactions for Scaffold Construction

Beyond the initial synthesis, advanced coupling reactions are employed to build more elaborate molecular architectures, creating hybrid molecules with potentially enhanced properties.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for covalently linking different molecular fragments. beilstein-journals.orgresearchgate.netnih.gov This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.gov This methodology can be applied to create complex quinoline-benzotriazole hybrids.

To achieve this, either the quinoline-benzotriazole scaffold or a coupling partner must be functionalized with an azide or a terminal alkyne group. For instance, a propargyl group (containing an alkyne) could be introduced onto the quinoline ring, which would then be reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst. beilstein-journals.orgresearchgate.net The copper(I) catalyst can be introduced directly (e.g., CuI) or generated in situ from a copper(II) source like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. beilstein-journals.orgnih.gov This reaction is highly efficient and regioselective, proceeding under mild conditions. researchgate.netnih.gov

The table below outlines common catalyst systems used in CuAAC reactions.

| Copper Source | Reducing Agent (if needed) | Ligand/Base (optional) | Common Solvents |

| CuSO₄·5H₂O | Sodium Ascorbate | None | Acetone/H₂O, DMF/H₂O researchgate.netnih.gov |

| CuI | None | N,N-diisopropylethylamine (DIPEA), Et₃N | DMF beilstein-journals.orgresearchgate.net |

| Cu(OAc)₂ | None | None | Various organic solvents |

| Copper(0) | None | None | Solvent-free (mechanochemical) beilstein-journals.org |

This interactive table compares different catalytic systems for the CuAAC reaction. Further details on reaction efficiency and conditions can be explored by interacting with the table.

For derivatization involving the formation of amide bonds, coupling agents are indispensable. 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate, commonly known as TBTU, is a highly efficient uronium-based coupling reagent. prayoglife.comchemicalbook.comnih.gov It is widely used in peptide synthesis and for creating amide linkages between a carboxylic acid and an amine. nih.gov

If the 2-(1H-benzotriazol-1-yl)quinoline scaffold were functionalized with a carboxylic acid, TBTU could be used to activate the acid. In the presence of a base, TBTU reacts with the carboxyl group to form an activated ester intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond with high efficiency. nih.gov This method is often performed in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov The use of TBTU allows for rapid and clean coupling reactions, making it a valuable tool for the derivatization of complex molecules like the quinoline-benzotriazole scaffold. nih.gov

Multi-Step Synthesis of Related Quinoline-Benzotriazole Fused Systems

The synthesis of benzo[h]quinoline (B1196314), a core structure related to the broader family of functionalized quinolines, can be achieved through various cyclization reactions. These methods are fundamental in creating the polycyclic aromatic framework.

One effective approach involves an intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines. This reaction is typically promoted by polyphosphoric acid (PPA) at elevated temperatures (e.g., 120 °C) to yield 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. mdpi.com Another key strategy is the electrocyclization of 3-(naphthylamino)-2-alkene imines, which can be triggered by ultraviolet light to produce substituted benzo[h]quinolines with good to high yields. mdpi.com

A two-step synthetic pathway has also been demonstrated to be highly efficient. mdpi.com This process begins with the reaction of a mercaptoacetate (B1236969) derivative with naphthalene-1-amine. The intermediate formed in this step can then be isolated. The subsequent and key step is a base-promoted cyclization reaction, which leads to the formation of the benzo[h]quinoline product with yields reported to be as high as 93%. mdpi.com The choice of base and reaction conditions can be optimized to improve the efficiency of this cyclization. mdpi.com

Further functionalization can be achieved starting from key intermediates. For instance, N-aryl acetamides like N-(naphthalen-1-yl) acetamide (B32628) can serve as precursors. researchgate.net Through a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), a 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) intermediate is formed. researchgate.netrsc.org This intermediate is a versatile platform for subsequent modifications to build more complex benzo[h]quinoline systems. researchgate.netrsc.org

| Method | Starting Materials | Key Reaction Type | Conditions | Reference |

|---|---|---|---|---|

| PPA Promoted Cyclization | N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines | Intramolecular Cyclization | Polyphosphoric acid (PPA), 120 °C | mdpi.com |

| Photochemical Synthesis | 3-(naphthylamino)-2-alkene imines | Electrocyclization | Ultraviolet light | mdpi.com |

| Two-Step Base-Promoted Cyclization | Mercaptoacetate, Naphthalene-1-amine | Nucleophilic Substitution followed by Cyclization | Step 1: THF; Step 2: Triethylamine | mdpi.com |

| Vilsmeier-Haack Approach | N-(naphthalen-1-yl) acetamide | Cyclization/Formylation | POCl₃, DMF | researchgate.netrsc.org |

The Michael addition, or conjugate addition, represents a powerful tool in carbon-carbon bond formation and is instrumental in the synthesis of various heterocyclic systems, including the quinoline nucleus. While direct examples for quinoline-benzotriazole scaffolds are specialized, the principles of the Michael addition are foundational to the Friedländer annulation, a classic method for quinoline synthesis.

In this context, the reaction mechanism involves the formation of an enamine or enolate from a β-ketoester or similar compound, which then acts as the Michael donor. This nucleophile attacks an α,β-unsaturated carbonyl compound (the Michael acceptor). The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. Catalysts, such as magnetic nanoparticles, can facilitate this reaction sequence, which includes an intramolecular Michael addition step, ultimately forming the quinoline product. nih.gov This methodology offers a pathway to polyhydroquinoline derivatives through a one-pot multi-component reaction involving aryl aldehydes, a C-H acid like dimedone, a β-ketoester, and an ammonium (B1175870) source, often under mild, solvent-free conditions. nih.gov The versatility of the Michael addition allows for the incorporation of diverse substituents onto the quinoline scaffold, which can then be further elaborated to include the benzotriazole moiety.

Benzotriazole as a Synthetic Auxiliary in Organic Transformations

Benzotriazole is widely recognized as an ideal synthetic auxiliary in organic chemistry due to a unique combination of properties. acs.orgnih.govresearchgate.net It is an inexpensive, stable, and odorless compound that can be easily introduced into a molecule and, crucially, can be readily removed at a later stage of the synthesis. acs.org

The utility of benzotriazole stems from its ability to function as an excellent leaving group and to activate molecules for a wide array of transformations. nih.gov The benzotriazolyl group can stabilize an adjacent carbanion, facilitating reactions such as alkylations. acs.org For instance, 1-(n-alkyl)benzotriazoles can be deprotonated with a strong base like n-butyllithium and subsequently reacted with alkyl halides to form more complex substituted benzotriazoles. acs.org

In the context of heterocyclic synthesis, benzotriazole methodology provides efficient routes to compounds that are otherwise difficult to prepare. researchgate.net It plays a significant role in acylation reactions, where N-acylbenzotriazoles serve as superior acylating agents compared to traditional acid chlorides, functioning under mild and neutral conditions. researchgate.net This reactivity is leveraged in the synthesis of amides, esters, and peptides. researchgate.net The ability of benzotriazole to be easily inserted and subsequently removed makes it a powerful tool for introducing functional groups and constructing complex molecular architectures, including those containing quinoline and other heterocyclic systems. acs.orgnih.gov

| Function | Description | Typical Application | Reference |

|---|---|---|---|

| Activating Group | The benzotriazolyl group activates the molecule for subsequent transformations. | Facilitating nucleophilic substitution at an adjacent carbon. | acs.org |

| Leaving Group | Benzotriazole anion is a good leaving group, enabling displacement reactions. | Synthesis of amines, ethers, and sulfides from benzotriazole adducts. | nih.gov |

| Anion Stabilization | Stabilizes an adjacent carbanion, allowing for alkylation and other C-C bond formations. | Alkylation of 1-(n-alkyl)benzotriazoles. | acs.org |

| Acyl Transfer Reagent | N-acylbenzotriazoles are effective acylating agents for N-, O-, and S-nucleophiles. | Peptide synthesis, ester and amide formation. | researchgate.net |

Derivatization and Structural Modification

Functionalization at the Quinoline (B57606) Moiety

Modifications to the quinoline portion of the molecule are a primary strategy for structural diversification. These changes often focus on introducing new functional groups at various positions of the quinoline ring system to modulate the compound's properties.

A significant route for functionalization begins with the precursor, 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde. mdpi.comnih.gov This aldehyde is synthesized from the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with benzotriazole (B28993). mdpi.comnih.gov The resulting aldehyde group at the C-3 position of the quinoline ring is a reactive handle for the synthesis of various hydrazone derivatives.

A library of novel quinoline-3-carbaldehyde hydrazones, acylhydrazones, and arylsulfonylhydrazones featuring the 2-(1H-benzotriazol-1-yl) substituent has been prepared and characterized. mdpi.comnih.gov

Hydrazones (Series 5): These are synthesized by reacting 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde with various hydrazine (B178648) derivatives. For example, treatment with hydrazine hydrate (B1144303) yields the parent hydrazone, 2-(1H-Benzo[d] mdpi.comnih.govsemanticscholar.orgtriazol-1-yl)-3-(hydrazonomethyl)quinoline. mdpi.com

Acylhydrazones (Series 7): N'-acylhydrazones are formed by the condensation of the starting aldehyde with alkyl- or arylhydrazides in refluxing dichloromethane (B109758) with an acetic acid catalyst. semanticscholar.org This reaction leads to compounds such as N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide. mdpi.comnih.gov

Arylsulfonylhydrazones (Series 9): Similarly, reaction with arylsulfonylhydrazides produces the corresponding N'-arylsulfonylhydrazones. mdpi.comsemanticscholar.org An example from this series is N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide. nih.gov

These synthetic efforts have yielded a range of compounds with pronounced biological activities, underscoring the value of this derivatization strategy. mdpi.comnih.govsemanticscholar.org The compound 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, in particular, was identified as a potent derivative from these studies. mdpi.comnih.gov

Table 1: Examples of Hydrazone Derivatives of 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde

| Series | Compound Name | Reactant | Reference |

|---|---|---|---|

| Hydrazone | 2-(1H-Benzo[d] mdpi.comnih.govsemanticscholar.orgtriazol-1-yl)-3-(hydrazonomethyl)quinoline | Hydrazine hydrate | mdpi.com |

| Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | 2-hydrazinylpyridine | mdpi.comnih.gov |

| Acylhydrazone | N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide | Benzohydrazide | mdpi.comnih.gov |

| Arylsulfonylhydrazone | N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide | Naphthalene-2-sulfonohydrazide | nih.gov |

Functionalization of the quinoline scaffold is not limited to the C-3 position. The introduction of substituents at other positions, such as C-4, C-7, or C-8, is a common strategy in medicinal chemistry to expand the chemical space and enhance pharmacological profiles. rsc.orgfrontiersin.org For instance, introducing flexible alkylamino side chains at the C-4 position and alkoxy groups at the C-7 position of the quinoline nucleus has been explored to improve properties like water solubility. frontiersin.org While specific examples of such modifications on the 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline core are not extensively detailed in the provided literature, the general principles of quinoline chemistry suggest that positions like C-4 are amenable to nucleophilic substitution, allowing for the introduction of various functional groups. rsc.orgfrontiersin.org

Functionalization at the Benzotriazole Moiety

The benzotriazole ring system also offers opportunities for structural modification, either through substitution on the nitrogen atoms or by incorporating bridging units that link it to the quinoline core.

Benzotriazole has two potential sites for substitution on its triazole ring, leading to 1-substituted and 2-substituted isomers. gsconlinepress.com In the synthesis of this compound, the reaction conditions generally favor the formation of the N1-substituted isomer. nih.gov Further derivatization can be achieved by introducing substituents onto the benzene (B151609) ring of the benzotriazole moiety. This is typically accomplished by using a pre-functionalized benzotriazole derivative in the initial synthesis. gsconlinepress.com For example, halogenated benzotriazoles can be used to enhance bioactivity. gsconlinepress.com Synthetic routes to N-substituted benzotriazoles often involve reacting benzotriazole with electrophiles like alkyl halides or acyl chlorides to produce derivatives such as benzotriazole ethyl acetate (B1210297) or N-acylbenzotriazoles. itmedicalteam.pl

Another advanced derivatization strategy involves inserting a linker or bridging unit between the quinoline and benzotriazole heterocycles. This creates larger, hybrid molecules with potentially novel properties.

One approach is the use of "click chemistry" to create a 1,2,3-triazole bridge. mdpi.com For example, a synthesis can start with 4-azido-7-chloroquinoline and an O-alkynylated benzotriazole derivative, such as 1-(prop-2-yn-1-yloxy)-1H-benzo[d] mdpi.comnih.govsemanticscholar.orgtriazole. A copper(I)-catalyzed cycloaddition reaction between the azide (B81097) and alkyne functionalities yields a hybrid molecule where the quinoline and benzotriazole moieties are linked via a 1,2,3-triazole ring. mdpi.com

Another type of bridge is a hydrazone linker. The compound 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone was synthesized by linking an 8-hydroxyquinoline (B1678124) unit to a benzotriazole-1-acetamide through a hydrazone bond. researchgate.net This demonstrates how different functional groups on both heterocyclic systems can be used to create covalently linked hybrids.

Development of Privileged Structure Libraries based on the this compound Scaffold

The concept of "privileged structures" refers to molecular scaffolds that can bind to multiple biological targets, making them valuable starting points for drug discovery. nih.govnih.gov The quinoline ring is widely regarded as a privileged scaffold due to its presence in numerous natural products and synthetic drugs. nih.govresearchgate.net

The this compound framework combines the privileged quinoline core with the versatile benzotriazole moiety, creating a foundation for building compound libraries. mdpi.comnih.gov The synthetic work described previously, particularly the generation of diverse hydrazones, acylhydrazones, and arylsulfonylhydrazones, is a direct application of this principle. mdpi.com By creating a small, focused library of these derivatives, researchers can systematically explore the structure-activity relationship (SAR) and identify compounds with enhanced potency or selectivity. mdpi.comnih.gov This approach accelerates the discovery of new molecules with potential therapeutic applications. rsc.org

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis

Specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline are not available in the reviewed literature. A complete spectral analysis would require the synthesis and experimental examination of the compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT) for Structural Elucidation

While 2D NMR techniques such as COSY, HSQC, and DEPT would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the quinoline (B57606) and benzotriazole (B28993) ring systems, no such studies have been published for this specific compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The characteristic IR absorption frequencies (e.g., for C=N, C=C, and aromatic C-H stretching) and the UV-Vis absorption maxima (λmax), which provide information on the electronic transitions within the molecule, have not been reported for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

The mass spectrum and exact mass measurement from HRMS, which would confirm the elemental composition (C₁₅H₁₀N₄), are not documented in available research. This data is crucial for verifying the molecular weight and formula of the compound.

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Structures

A single-crystal X-ray diffraction analysis, which would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information, has not been published for this compound.

Conformational Analysis and Bond Parameter Elucidation

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or computational studies on the conformational analysis and bond parameters of this compound. While research has been conducted on various derivatives of quinoline and benzotriazole, including isomers and substituted analogs, detailed structural information for the title compound remains unavailable in the reviewed literature.

Theoretical modeling, such as DFT calculations, would be a viable approach to predict the stable conformers, bond lengths, bond angles, and dihedral angles of this compound. Such a computational study would provide valuable insights into the planarity of the molecule and the rotational barrier around the C-N bond connecting the quinoline and benzotriazole rings. However, without experimental validation from techniques like X-ray crystallography, these would remain theoretical predictions.

Due to the absence of published research containing the specific crystallographic or computational data for this compound, a detailed discussion on its conformational analysis and bond parameter elucidation, including data tables, cannot be provided at this time. Further experimental and theoretical work is required to characterize the three-dimensional structure of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of complex organic molecules like quinoline (B57606) derivatives. rsc.orgnih.govscirp.org DFT calculations have been employed to analyze various quinoline compounds, establishing a correlation between their structure and electronic characteristics. rsc.orgarabjchem.org For similar quinoline-benzotriazole derivatives, DFT calculations, often using the B3LYP functional, have successfully predicted geometric parameters that are in good agreement with experimental data from X-ray diffraction. researchgate.netbozok.edu.tr These studies confirm the stability of the molecular structure and provide a reliable foundation for further electronic analysis. researchgate.netbozok.edu.tr

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For quinoline and benzotriazole (B28993) derivatives, basis sets such as 6-31G, 6-31+G(d,p), and 6-311++G(d,p) are commonly utilized to achieve a balance between computational cost and accuracy. researchgate.netbozok.edu.trresearchgate.net For instance, studies on a related 5-((1H-benzo[d] arabjchem.orgresearchgate.netbozok.edu.trtriazol-1-yl)methyl)quinolin-8-ol derivative employed both B3LYP/6-31G and B3LYP/6–311++G** methods to show that the calculated structure is stable in both the gas phase and in aqueous solution, aligning with experimental findings. researchgate.netbozok.edu.tr The selection of the functional, like B3LYP, and an appropriate basis set is crucial for obtaining meaningful results regarding the molecule's geometry and electronic behavior. rsc.orgresearchgate.net

Molecular Orbital and Electronic Structure Analyses

Analysis of molecular orbitals and electronic structure provides critical information about the reactivity and kinetic stability of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. arabjchem.orgsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical stability and reactivity. scirp.orgarabjchem.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. arabjchem.orgresearchgate.net For various quinoline derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity and potential as pharmaceutical agents. scirp.orgarabjchem.org In a study of a similar quinoline-benzotriazole compound, the gap values supported a lower reactivity in solution, which was consistent with stability analyses. bozok.edu.tr

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. semanticscholar.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. semanticscholar.org |

| ΔE (Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. scirp.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap corresponds to greater hardness. scirp.org |

| Electronegativity (χ) | Power of an atom to attract electrons | Calculated from HOMO and LUMO energies. rsc.org |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | Derived from chemical potential and hardness. rsc.org |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. semanticscholar.org It provides a detailed picture of the bonding and antibonding interactions. For related quinoline-carbazole compounds, NBO analysis has revealed that extended hyperconjugation contributes to their stability and influences their optical properties. semanticscholar.org In a study on a quinoline-benzotriazole derivative, NBO analysis indicated a higher electronic density on the triazole ring, which could explain its instability in solution. bozok.edu.tr This type of analysis is crucial for understanding the intramolecular charge transfer and the distribution of electrons across the molecular framework. semanticscholar.org

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. arabjchem.org The MEP map uses a color scale to indicate different potential regions: red areas represent negative potential, indicating sites prone to electrophilic attack (nucleophilic regions), while blue areas represent positive potential, indicating sites for nucleophilic attack (electrophilic regions). researchgate.netbozok.edu.tr Green areas denote neutral potential. For a related quinoline-benzotriazole derivative, MEP surface analysis identified nucleophilic sites on the nitrogen atoms of the triazole ring and weak electrophilic sites on aromatic hydrogen atoms. researchgate.netbozok.edu.tr This information is vital for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. arabjchem.org

Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and normal modes of a molecule, researchers can assign specific spectral bands to the motions of individual atoms and functional groups.

Harmonic force field calculations, commonly performed using Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G**, are instrumental in predicting the vibrational spectrum of complex molecules like 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline. nih.gov These calculations model the molecule at its equilibrium geometry and determine the force constants for small displacements of atoms, which in turn yield the harmonic vibrational frequencies. bozok.edu.tr

The process involves optimizing the molecular geometry to find its lowest energy state. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix, from which the vibrational frequencies and modes are derived. Although these calculations can be performed in a vacuum or with solvent models, the results are often systematically scaled to correct for anharmonicity and deficiencies in the theoretical model, thereby improving agreement with experimental data. researchgate.net

For quinoline-benzotriazole systems, DFT calculations allow for the complete assignment of the numerous expected normal modes of vibration. bozok.edu.tr The predicted spectra help in clarifying ambiguities in experimental data and confirming the molecular structure. nih.gov Key vibrational modes for this compound would include C-H stretching of the aromatic rings, C=N and C=C stretching within the quinoline and benzotriazole systems, and various in-plane and out-of-plane bending modes.

Table 1: Predicted Major Vibrational Modes for Benzotriazole and Quinoline Moieties Note: This table represents typical frequency ranges for key functional groups found in the target molecule, based on computational studies of related compounds.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the benzene (B151609) and quinoline rings. |

| C=N Stretch | 1650-1580 | Stretching of the carbon-nitrogen double bonds within the quinoline ring. researchgate.net |

| C=C Stretch | 1600-1450 | Aromatic ring stretching vibrations in both benzotriazole and quinoline moieties. jocpr.com |

| N=N Stretch | 1420-1410 | Bending vibration of the N=N bond within the triazole ring. jocpr.com |

| C-H In-plane Bend | 1300-1000 | Bending of C-H bonds within the plane of the aromatic rings. |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method, often employed with DFT (e.g., B3LYP/6-311++G**), provides a sound basis for assigning ¹H and ¹³C NMR signals by computing the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.netmdpi.com

The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory. Theoretical predictions are highly sensitive to the molecular geometry, making accurate structural optimization a prerequisite. tsijournals.com

For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom. The results help in the unambiguous assignment of experimental spectra, especially for the complex aromatic regions where signals may overlap. mdpi.comresearchgate.net Comparisons between theoretical and experimental spectra generally show reasonable concordance, validating the computational model. bozok.edu.tr

Table 2: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Quinoline Moiety Note: This table shows a representative comparison for a quinoline derivative to illustrate the typical accuracy of GIAO calculations. tsijournals.com

| Atom Position | Theoretical δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C2 | 133.5 | 138.9 | 5.4 |

| C3 | 109.7 | 126.9 | 17.2 |

| C4 | 121.3 | 137.6 | 16.3 |

| C8 | 138.6 | 154.8 | 16.2 |

Theoretical Studies of Tautomerism and Isomerism in Benzotriazole Systems

The benzotriazole ring system is known for its annular tautomerism, existing primarily in two forms: 1H-benzotriazole and 2H-benzotriazole. The relative stability of these tautomers has been a subject of extensive theoretical investigation. researchgate.netru.nl Quantum chemical calculations using various methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT, have been employed to determine the energetic preference. researchgate.netresearchgate.net

Results from these studies can vary depending on the computational method and basis set used. researchgate.net However, higher-level calculations generally predict that the 1H-tautomer is more stable than the 2H-tautomer, a finding that is consistent with experimental observations in the solid state and in solution. researchgate.netnih.gov The inclusion of zero-point vibrational energy in these calculations is often crucial for accurately predicting the tautomeric preference. researchgate.net

In the context of this compound, the substituent at the N1 position stabilizes the 1H-tautomer, preventing tautomerization to the 2H form. Theoretical studies can also explore the rotational isomerism around the single bond connecting the quinoline and benzotriazole rings. By calculating the potential energy surface as a function of the dihedral angle between the two ring systems, the most stable conformers and the energy barriers to rotation can be determined. These calculations have shown that for related N-substituted benzotriazoles, the conformation is often a non-planar, butterfly-like structure. conicet.gov.ar

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Theoretical methods are essential for dissecting and quantifying these interactions, providing a bridge between molecular structure and macroscopic crystal properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com The analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting Hirshfeld surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. mdpi.comresearchgate.net

Red spots on a dnorm-mapped Hirshfeld surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. mdpi.com The analysis can be decomposed into 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table is based on data from a related benzimidazole derivative to illustrate the output of a Hirshfeld analysis. nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 57.9 | Represents contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | 18.1 | Indicates C-H···π interactions and other carbon-hydrogen contacts. |

| N···H / H···N | 14.9 | Corresponds to potential weak hydrogen bonding involving nitrogen atoms. |

| O···H / H···O | 8.3 | Represents hydrogen bonding involving oxygen (if present). |

| C···N / N···C | 0.4 | Minor contacts between carbon and nitrogen atoms. |

Beyond visualization, quantum chemical calculations provide energetic and electronic insights into the supramolecular interactions that define the crystal architecture. In the crystal structure of this compound and its analogs, non-covalent interactions such as hydrogen bonds and π-π stacking are critical. nih.govnih.gov

Weak C-H···N or C-H···π hydrogen bonds are often observed, linking molecules into larger assemblies like chains or layers. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings of the quinoline and benzotriazole moieties are significant stabilizing forces. researchgate.net Theoretical calculations can determine the geometry and energy of these interactions. For instance, the centroid-to-centroid distance and slip angle of stacked aromatic rings can be calculated to characterize the nature of the π-π interaction. nih.govnih.gov These quantum insights are crucial for understanding the principles of molecular recognition and self-assembly that lead to the observed crystal packing.

Coordination Chemistry and Metal Complexes

Ligand Design Principles Utilizing the 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline Scaffold

The design of ligands based on the this compound structure is guided by the inherent coordinating abilities of its constituent moieties and the potential for introducing additional functional groups to modulate the resulting metal complexes' properties.

The this compound molecule is a classic example of an N,N'-bidentate chelating ligand. The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and one of the nitrogen atoms from the benzotriazole (B28993) ring. Quinoline and its derivatives are well-established ligands in coordination chemistry, frequently used in the design of compounds with a wide array of pharmacological and material applications nih.govnih.govresearchgate.net. The nitrogen atom in the quinoline ring acts as a Lewis base, readily donating its lone pair of electrons to a metal center.

Similarly, the benzotriazole moiety offers nitrogen atoms that can participate in coordination. The chemistry of 1,2,3-triazole derivatives has garnered significant attention due to their wide range of applications, including their use as ligands in the synthesis of metal complexes nih.govunibuc.ro. In the this compound scaffold, the combined electronic and steric effects of the fused aromatic systems influence the stability and geometry of the resulting metal chelates. The formation of a stable five- or six-membered chelate ring upon coordination is a key driving force for complex formation.

To enhance the coordination capability and create ligands with higher denticity (tridentate, tetradentate, etc.), additional coordinating groups can be incorporated into the this compound scaffold. This functionalization allows for the formation of more stable and structurally diverse metal complexes. For instance, introducing a hydroxyl (-OH) or amino (-NH2) group onto the quinoline or benzotriazole rings can provide an additional coordination site researchgate.netresearchgate.netsciencebeingjournal.com.

A common strategy involves the use of derivatives like 5-amino-8-hydroxyquinoline to condense with a benzotriazole-containing fragment researchgate.netsciencebeingjournal.com. The resulting ligand possesses not only the N,N' donors from the quinoline and benzotriazole rings but also an oxygen donor from the hydroxyl group and another nitrogen donor from the amino group, leading to a multidentate ligand capable of forming highly stable chelates with transition metals researchgate.net. This approach allows for fine-tuning the electronic properties and coordination geometry of the resulting complexes.

Synthesis of Metal Chelates and Coordination Polymers

The versatile coordinating nature of ligands derived from this compound facilitates the synthesis of both discrete molecular complexes and extended coordination polymers.

The synthesis of transition metal complexes with ligands based on the quinoline-benzotriazole framework typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. Metal chelates of Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) have been prepared using derivatives of this scaffold researchgate.netresearchgate.netsciencebeingjournal.comresearchgate.net. The general procedure involves dissolving the ligand in a solvent such as ethanol or formic acid and then adding a solution of the metal salt (e.g., chloride, nitrate, or acetate) researchgate.netsapub.org. The reaction mixture is often heated under reflux to ensure completion, and the resulting metal complex precipitates from the solution and can be isolated by filtration unibuc.ro.

The stoichiometry of these complexes is often found to be in a 2:1 ligand-to-metal ratio, particularly for divalent metal ions, leading to general formulas like [M(L)₂] nih.govresearchgate.netresearchgate.net. The specific geometry of the complex (e.g., octahedral, tetrahedral, or square planar) is influenced by the nature of the metal ion and the ligand field.

| Metal Ion | Ligand Derivative | Proposed General Formula | Source |

|---|---|---|---|

| Cu(II) | N¹-(8-quinolinol-5-yl)-amino acetyl-5-benzoyl-1H-benzotriazole | [Cu(L)₂]·2H₂O | researchgate.net |

| Ni(II) | N¹-(8-quinolinol-5-yl)-amino acetyl-5-benzoyl-1H-benzotriazole | [Ni(L)₂]·2H₂O | researchgate.net |

| Co(II) | 5-[1(H)-Benzotriazole methylene]-8-quinolinol | [Co(L)₂]·2H₂O | researchgate.net |

| Mn(II) | N¹-(8-quinolinol-5-yl)-amino acetyl-5-benzoyl-1H-benzotriazole | [Mn(L)₂]·2H₂O | researchgate.net |

| Zn(II) | 5-[1(H)-Benzotriazole methylene]-8-quinolinol | [Zn(L)₂]·2H₂O | researchgate.net |

While simple bidentate ligands like this compound typically form discrete complexes, modifications to the ligand structure can enable the formation of coordination polymers. By introducing linking groups or using ligands that can bridge between metal centers, extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks can be constructed. For example, ligands containing multiple triazole units can act as linkers. Research on related systems has shown that d¹⁰ metal coordination polymers, such as those of Zn(II) and Cd(II), can be synthesized hydrothermally using bis(triazole) ligands and polycarboxylate co-ligands researchgate.net. These syntheses result in structures like 1D loop-like chains or 2D undulated networks researchgate.net. The self-assembly process is governed by the coordination preferences of the metal ion and the geometric constraints of the organic linkers.

Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to characterize the structure and bonding in the metal complexes of this compound and its derivatives. Elemental analysis is used to confirm the stoichiometry of the complexes, such as the metal-to-ligand ratio unibuc.roresearchgate.netsciencebeingjournal.com.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand is compared to that of the metal complex. A shift in the vibrational frequencies of the coordinating groups, such as the C=N stretching vibration of the quinoline ring or the N-N stretching of the triazole group, to lower or higher wavenumbers upon complexation indicates the involvement of these groups in bonding with the metal nih.gov. For instance, shifts of 10–35 cm⁻¹ in the C=N band are typically observed, confirming coordination through the nitrogen atom nih.gov. The appearance of new bands in the far-IR region can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of chelation frontiersin.org.

Electronic (UV-Visible) spectroscopy and magnetic susceptibility measurements provide insights into the geometry of the metal complexes. The positions of d-d electronic transitions can help distinguish between octahedral, tetrahedral, and square planar environments, particularly for complexes of Co(II) and Ni(II) unibuc.roresearchgate.net. Magnetic moment data can determine the number of unpaired electrons, which helps in assigning the oxidation state and stereochemistry of the central metal ion researchgate.netsciencebeingjournal.com. For example, Co(II) complexes can exhibit different magnetic moments depending on whether they have a tetrahedral or octahedral geometry unibuc.ro.

| Technique | Observation | Inference | Source |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Shift in ν(C=N) and ν(N-N) bands upon complexation. | Coordination of quinoline and benzotriazole nitrogen atoms to the metal center. | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Appearance of new bands in the far-IR region (e.g., 460-630 cm⁻¹). | Formation of M-N and M-O bonds. | frontiersin.org |

| UV-Visible Spectroscopy | Presence of d-d transition bands. | Information about the coordination geometry (e.g., octahedral, tetrahedral). | unibuc.ro |

| Magnetic Susceptibility | Measurement of effective magnetic moment (μeff). | Determination of the number of unpaired electrons and stereochemistry of the metal ion. | researchgate.netsciencebeingjournal.com |

Elemental Analysis and Spectroscopic Characterization (IR, Electronic Spectra) of Complexes

There is no available data in the scientific literature regarding the elemental analysis or the infrared and electronic spectroscopic characteristics of metal complexes formed with this compound.

Single-Crystal X-ray Diffraction for Coordination Geometry and Polymer Architecture

No single-crystal X-ray diffraction studies have been reported for any coordination compounds of this compound. Therefore, information on the coordination geometry and any potential polymeric architecture of its metal complexes is currently unavailable.

Investigation of Metal-Ligand Stoichiometry and Binding Modes

Due to the absence of research on the coordination of this compound with metal ions, there is no information available concerning the metal-ligand stoichiometry or the binding modes of this ligand in any potential complexes.

Supramolecular Chemistry and Self Assembly

Exploration of Hydrogen Bonding Interactions in Crystal Packing

Hydrogen bonds are highly directional interactions that play a pivotal role in the molecular assembly of quinoline-benzotriazole structures. In derivatives of this family, various hydrogen bonding motifs are observed, significantly influencing their crystal packing.

For instance, in the crystal structure of 5-((1H-benzo[d] researchgate.netnih.govbozok.edu.trtriazol-1-yl)methyl)quinolin-8-ol, intermolecular O-H···N hydrogen bonds are fundamental. These interactions link molecules into inversion dimers, creating a distinct R2²(8) ring motif researchgate.net. The stability of the molecular conformation is further enhanced by weaker intramolecular C-H···N contacts researchgate.net.

Analysis using Hirshfeld surfaces reveals the quantitative contribution of different intermolecular contacts to the crystal packing. For 5-((1H-benzo[d] researchgate.netnih.govbozok.edu.trtriazol-1-yl)methyl)quinolin-8-ol, the most significant contributions come from H···H (56.6%), H···C/C···H (22.6%), and O···H/H···O (10.0%) interactions, highlighting the predominance of hydrogen-based contacts in stabilizing the crystal structure researchgate.net.

| Compound | Hydrogen Bond Type | Supramolecular Motif | Reference |

| 5-((1H-benzo[d] researchgate.netnih.govbozok.edu.trtriazol-1-yl)methyl)quinolin-8-ol | Intermolecular O-H···N, Intramolecular C-H···N | Inversion dimers with R2²(8) ring | researchgate.net |

| 2-((4-(m-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | O1−H···N1, O1−H···O1A (via lattice water) | 1D water H-bonding interactions | nih.gov |

| 2-(1H-Benzotriazol-1-yl)-1-phenylethanol | Intermolecular O-H···N | Chains along the b-axis | nih.gov |

Analysis of π-π Stacking Interactions in Solid-State Structures

The planar aromatic systems of the quinoline (B57606) and benzotriazole (B28993) rings in 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline make them highly susceptible to π-π stacking interactions. mdpi.com These forces are crucial in the vertical assembly of molecules in the solid state, contributing significantly to the stability of the crystal lattice.

In the crystal structure of a related compound, 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, distinct π–π contacts are observed between adjacent benzene (B151609) rings and between the triazole and benzene rings. The centroid-centroid distances for these interactions are measured at 3.8133 (8) Å and 3.7810 (8) Å, respectively, indicating significant orbital overlap nih.gov. Similarly, in 6-(1H-1,2,3-Benzotriazol-1-yl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline, the primary intermolecular interaction is π–π stacking between benzotriazole groups, with a perpendicular distance of 3.695 (1) Å between the triazole and benzene rings and a centroid-to-centroid distance of 3.822(2) Å researchgate.net.

| Compound | Interacting Moieties | Centroid-Centroid Distance (Å) | Reference |

| 2-(1H-Benzotriazol-1-yl)-1-phenylethanol | Benzene-Benzene | 3.8133 (8) | nih.gov |

| 2-(1H-Benzotriazol-1-yl)-1-phenylethanol | Triazole-Benzene | 3.7810 (8) | nih.gov |

| 6-(1H-1,2,3-Benzotriazol-1-yl)-...-pyrrolo[3,2,1-ij]quinoline | Benzotriazole-Benzotriazole | 3.822(2) | researchgate.net |

| (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate | Benzene-Benzene | 3.9040 (1) | nih.gov |

Formation of Ordered Supramolecular Architectures (e.g., Helical Chains, 2D/3D Frameworks)

The directional nature of hydrogen bonds and the cooperative effect of π-π stacking lead to the formation of well-defined, ordered supramolecular architectures in the solid state. These can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks.

In the case of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, intermolecular O-H···N hydrogen bonds are responsible for linking the molecules into infinite 1D chains that extend along the crystallographic b-axis nih.gov. A similar phenomenon is observed in certain quinoline-triazoles, where intermolecular and solvent-mediated 1D lattice H-bonding interactions correlate with the growth of 1D tape and prism-shaped crystals nih.govusc.edu.au.

Computational Studies on Supramolecular Synthons and Their Energetics

Computational chemistry provides powerful tools for understanding and predicting the formation of supramolecular synthons, which are the fundamental building blocks of crystal structures. Methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to investigate intermolecular interactions and their energetic contributions researchgate.netbozok.edu.trresearcher.life.

The prediction of the most probable supramolecular synthons is a key step in crystal engineering. Computational models based on molecular electrostatic potentials (MEPs), hydrogen-bond energies (HBE), and hydrogen-bond propensity (HBP) can be used to assess the likelihood of different intermolecular interactions occurring mdpi.com. For molecules with multiple hydrogen bond donors and acceptors, like many quinoline-benzotriazole derivatives, these tools can help predict which synthons will be favored, offering a risk assessment for potential polymorphism mdpi.com.

For example, DFT calculations have been used to confirm the stability of molecular conformations observed experimentally in X-ray diffraction studies and to analyze bond orders, which support the presence of specific hydrogen bonds in the solid state researchgate.netbozok.edu.tr. Hirshfeld surface analysis, coupled with 2D fingerprint plots, allows for the visualization and quantification of different intermolecular contacts, confirming the relative importance of interactions like H···H, C···H, and O···H in the crystal packing researchgate.net. These computational approaches are invaluable for rationalizing observed crystal structures and for designing new materials with desired solid-state properties.

Role of Molecular Functionality in Directing Crystal Structures

The specific functional groups present on a molecule and their relative positions are the primary directors of its self-assembly into a particular crystal structure. The interplay between hydrogen bond donors and acceptors, aromatic rings, and even seemingly inert alkyl groups determines the final supramolecular architecture.

A clear example is seen in a series of quinoline-triazoles where the introduction of a tolyl group, as opposed to a diethoxymethyl group, fundamentally alters the crystal packing nih.gov. This substitution leads to the incorporation of water molecules into the lattice, which then mediate a new 1D hydrogen-bonding network, ultimately influencing the crystal's morphology nih.govusc.edu.au. This illustrates how a minor modification to the molecular functionality can have a profound impact on the resulting solid-state structure.

Similarly, the presence of a hydroxyl group in 5-((1H-benzo[d] researchgate.netnih.govbozok.edu.trtriazol-1-yl)methyl)quinolin-8-ol is the key to forming the O-H···N hydrogen bonds that create the primary dimeric synthon in its crystal structure researchgate.net. Without this functionality, a completely different packing arrangement, likely dominated by weaker C-H···N or π-π interactions, would be expected. Therefore, the strategic placement of functional groups is the most critical tool for controlling and designing specific crystal structures in the field of crystal engineering.

Emerging Applications and Research Directions

Corrosion Inhibition Mechanisms and Performance Studies

The compound 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline incorporates two key heterocyclic moieties, benzotriazole (B28993) and quinoline (B57606), both of which are independently recognized for their corrosion inhibition properties. The primary mechanism for benzotriazole involves its chemisorption onto a metal surface, particularly copper and its alloys. The nitrogen atoms in the triazole ring donate lone pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of a dense, insoluble polymeric complex film. tengerchemical.com This film acts as a protective barrier against corrosive agents. tengerchemical.com

Quinoline and its derivatives also function as effective corrosion inhibitors, primarily for steel in acidic environments. biointerfaceresearch.comabechem.com Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of nitrogen heteroatoms and the π-electrons of the aromatic quinoline ring system, which interact with the metal. This process can block the active corrosion sites on the metal surface. abechem.com

For this compound, the proposed mechanism is a synergistic combination of these effects. The molecule can adsorb onto the metal surface through the nitrogen atoms of both the triazole and quinoline rings, as well as the π-electron systems of both aromatic structures. This multi-point attachment would lead to the formation of a stable, protective film, effectively isolating the metal from the corrosive medium. Studies on related quinoline derivatives have demonstrated high inhibition efficiencies, suggesting a strong potential for the title compound. biointerfaceresearch.comabechem.com

Table 1: Corrosion Inhibition Performance of Related Quinoline Derivatives This table presents data for related compounds to illustrate the potential efficacy of the quinoline scaffold in corrosion inhibition.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 500 ppm | 93.4 | biointerfaceresearch.com |

| 5-((3-Propyl-1H-pyrrol-1-yl) methyl) quinolin-8-ol (PPMQ) | Carbon Steel | 1 M HCl | 10-2 M | 95.58 | abechem.com |

Materials Science Applications as UV Stabilizers

Benzotriazole derivatives are a prominent class of ultraviolet (UV) stabilizers used to protect polymers, coatings, and other materials from degradation caused by UV radiation. nih.govnbinno.com These compounds function as UV absorbers; they absorb harmful UV radiation and dissipate the energy as harmless thermal energy, thereby preventing the photodegradation of the material they are incorporated into. nbinno.com This process helps to prevent yellowing, cracking, and loss of physical properties in products exposed to sunlight. nih.gov

The efficacy of this compound as a UV stabilizer is derived from the benzotriazole moiety. The molecular structure of benzotriazoles allows for efficient absorption of light in the UV range (200-400 nm). mdpi.com Upon absorption of a UV photon, the molecule undergoes an internal conversion process, rapidly returning to its ground state while releasing the absorbed energy as heat, thus protecting the surrounding polymer matrix. Given that this compound contains this critical benzotriazole functional group, it is categorized within this family of UV stabilizers, with potential applications in plastics, rubber, and coatings. nih.govresearchgate.net

Role as Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Both the quinoline and benzotriazole components can be functionalized or can participate in further reactions.

Benzotriazole itself is a well-established synthetic auxiliary. It can act as a stable leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.org Research has demonstrated the use of closely related structures, such as 2-(1H-benzo[d] tengerchemical.combiointerfaceresearch.comnih.govtriazol-1-yl)quinoline-3-carbaldehyde, as a precursor for synthesizing a library of novel quinoline-3-carbaldehyde hydrazones. mdpi.com In this synthesis, the core benzotriazol-yl-quinoline structure serves as a scaffold upon which hydrazide moieties are added to create new, more complex compounds with potential biological activities. mdpi.com This highlights the utility of the title compound's basic structure as a building block for creating diverse and elaborate molecular architectures.

Investigation of Protein Kinase Inhibition beyond Direct Biological Activity

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that exhibit potent biological activities, including the inhibition of protein kinases. researchgate.netmdpi.com Numerous quinoline and quinazoline (B50416) derivatives have been developed as inhibitors for protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial targets in cancer therapy. ekb.egmdpi.com

While direct studies on the protein kinase inhibitory activity of this compound are not extensively reported, its core structure is of significant interest. Research has focused on hybrid molecules that combine quinoline with other heterocyclic systems, such as 1,2,3-triazoles, to target kinases. nih.govnih.gov The investigation of such compounds extends to understanding their binding modes, including potential interactions with allosteric sites on kinases. Allosteric inhibitors can offer greater selectivity compared to traditional ATP-competitive inhibitors. The rigid, planar structure of the benzotriazol-yl-quinoline system could be a starting point for designing derivatives that specifically target less-conserved allosteric pockets on protein kinases, a key direction in modern drug discovery.

Fluorescence Properties and Their Modulation by Substituents

Both the quinoline and benzotriazole ring systems are known to be fluorescent. Consequently, this compound is expected to exhibit inherent fluorescence properties. The photophysical characteristics of such molecules, including their absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by introducing various substituents onto the aromatic rings. nih.govrsc.org

For instance, theoretical and experimental studies on other heterocyclic fluorophores show that adding electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -NO₂) can significantly alter the electronic distribution within the molecule. nih.govnih.gov This modification of the electronic structure directly impacts the energy levels of the frontier molecular orbitals, leading to changes in the fluorescence emission. nih.gov A larger Stokes shift, which is the difference between the absorption and emission maxima, can be achieved through such substitutions, a desirable property for fluorescent probes to minimize self-quenching. nih.gov Therefore, derivatives of this compound could be synthesized to create a range of fluorescent materials with tailored optical properties for applications in sensing, imaging, and materials science.

Table 2: Spectroscopic Properties of Related Fluorescent Heterocyclic Compounds This table provides examples of the fluorescence characteristics of related quinolone and benzotriazole structures.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Feature | Reference |

|---|---|---|---|---|

| 2(1H)-Quinolone Derivatives | 366 - 402 | 460 - 600 | Methoxy substituent causes a significant shift to longer wavelengths. | nih.gov |

| Benzotriazole-Borane Compounds | Not specified | Not specified | Described as having strong and tunable fluorescence emission. | rsc.org |

| Benzothiazole-based Probe (Product) | ~450 | ~595 | Exhibits a large Stokes shift (145 nm). Cyano-substituted derivative has a Stokes shift of 201 nm. | nih.gov |

Conclusion and Future Perspectives

Summary of Key Research Achievements for 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline

Research into this compound and its analogues has yielded several significant achievements, primarily in the realm of medicinal chemistry. The core structure has been successfully synthesized and derivatized, leading to a small library of compounds with promising biological activities.

One of the most notable areas of achievement has been the exploration of the cytotoxic properties of these compounds. For instance, derivatives of 2-(1H-benzotriazol-1-yl)quinoline have demonstrated pronounced cancer cell growth inhibitory effects. Specifically, certain hydrazone derivatives have exhibited significant activity against human tumor cell lines, with IC50 values in the low micromolar range. This has established the benzotriazole-quinoline scaffold as a promising pharmacophore for the development of novel anticancer agents.

Beyond oncology, the versatile biological profile of benzotriazole (B28993) derivatives is well-documented, with various analogues showing antimicrobial, antiprotozoal, antiviral, and antifungal properties. researchgate.netgsconlinepress.com The fusion of the benzotriazole moiety with quinolones has been shown to modify their mode of action, opening new avenues for drug discovery. researchgate.net

Challenges and Opportunities in the Synthesis and Derivatization of Benzotriazole-Quinoline Systems

Despite the promising biological activities, the synthesis and derivatization of benzotriazole-quinoline systems are not without their challenges. Traditional synthetic routes for quinoline (B57606) derivatives can be hampered by limitations such as the formation of side products and the reliance on expensive metal catalysts. gsconlinepress.com These challenges present a clear opportunity for the development of more efficient, cost-effective, and environmentally benign synthetic protocols. gsconlinepress.comfrontiersin.org The principles of green chemistry, such as the use of safer solvents and metal nanoparticle-catalyzed reactions, are increasingly being applied to the synthesis of quinoline derivatives to improve yield and reduce reaction times. frontiersin.org

The derivatization of the this compound core offers a significant opportunity to establish detailed structure-activity relationships (SAR). By systematically modifying the quinoline and benzotriazole rings with various functional groups, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This exploration is crucial for optimizing the therapeutic potential of this class of molecules. The development of hybrid molecules, where the benzotriazole-quinoline scaffold is linked to other bioactive moieties, represents a frontier for creating multifunctional drug candidates with potentially dual modes of action, which could help in overcoming drug resistance. frontiersin.orgresearchgate.net

Outlook on Advanced Spectroscopic and Computational Techniques for Structural Characterization

The precise characterization of this compound and its derivatives is fundamental to understanding their chemical behavior and biological activity. A combination of advanced spectroscopic and computational techniques has been instrumental in this regard.

Spectroscopic Methods: Standard techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR, both ¹H and ¹³C), and mass spectrometry are routinely employed for structural elucidation. researchgate.net Single-crystal X-ray diffraction has provided definitive conformational analysis and insights into the three-dimensional arrangement of these molecules in the solid state. researchgate.net

Computational Techniques: Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental data. researchgate.net Calculations, often using the B3LYP functional with various basis sets, allow for the prediction of the most stable molecular geometries in both the gas phase and in solution. researchgate.net Furthermore, computational methods are invaluable for:

Analyzing Electronic Properties: Calculating dipole moments, molecular electrostatic potential (MEP) surfaces to identify nucleophilic and electrophilic sites, and frontier molecular orbital energies (HOMO-LUMO gap) to assess chemical reactivity. researchgate.net

Vibrational Analysis: Simulating IR spectra to aid in the assignment of experimental vibrational modes. researchgate.net

Studying Intermolecular Interactions: Hirshfeld surface analysis is a modern computational approach used to visualize and quantify intermolecular interactions within the crystal lattice, providing a deeper understanding of the supramolecular architecture. researchgate.net

The future in this area points towards an even tighter integration of experimental and computational methods. More advanced computational models could be employed to predict biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with greater accuracy, thereby guiding synthetic efforts more effectively.

Future Directions in Coordination and Supramolecular Chemistry involving this Compound

The nitrogen-rich structure of this compound makes it an excellent candidate for applications in coordination and supramolecular chemistry. The benzotriazole and quinoline moieties both offer potential coordination sites for metal ions.

Coordination Chemistry: Benzotriazole and its derivatives are known to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). bohrium.com These metal complexes themselves can exhibit interesting biological activities, sometimes surpassing that of the free ligand. researchgate.net Future research could focus on the systematic synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) based on the this compound ligand. Such materials could have applications in catalysis, gas storage, and as sensors.

Supramolecular Chemistry: Non-covalent interactions, such as π–π stacking, are important in the crystal engineering of aromatic compounds. The extended aromatic system of this compound suggests a propensity for forming well-ordered supramolecular assemblies. For instance, π–π stacking interactions have been observed between benzotriazole groups in related structures. researchgate.net The development of quinoline-based acyl hydrazones that form metallo-supramolecular assemblies with emissive properties further highlights the potential in this field. scientific.netnih.gov Future work could explore the self-assembly of this compound and its derivatives into complex architectures like gels, liquid crystals, or nanomaterials, driven by a combination of metal coordination and other non-covalent forces.

Potential for Novel Material Development

The unique combination of a quinoline and a benzotriazole unit in a single molecule opens up possibilities for the development of novel materials with tailored properties.

Optical and Electronic Materials: Benzotriazole derivatives are well-known for their application as UV absorbers and stabilizers in polymers and other materials. The quinoline moiety, on the other hand, is a component of many fluorescent compounds. The conjugation of these two systems could lead to the development of new materials with interesting photophysical properties, such as solid-state emissive materials for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors for metal ions or other analytes. scientific.netnih.gov